4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide
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Overview
Description
4-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(2’,4’-Difluorophenoxy)methyl]bromobenzene with zinc in the presence of a catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is prominently used in Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, halides, and other organometallic compounds.
Major Products
The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide is used in various scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 4-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Morpholino)methyl]phenylzinc iodide: Another organozinc reagent used in similar cross-coupling reactions.
2,5-Difluoro-4-methoxyphenylzinc bromide: Used in nucleophilic substitution and addition reactions.
Phenylzinc bromide: A simpler organozinc reagent used in various organic synthesis reactions.
Uniqueness
4-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the difluorophenoxy group, which imparts specific electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C13H9BrF2OZn |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
bromozinc(1+);2,4-difluoro-1-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
UGOPAEKEANHKKW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)COC2=C(C=C(C=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
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